Cas no 7583-92-8 (1-Amino-4-methylpyridinium Iodide)

1-Amino-4-methylpyridinium Iodide 化学的及び物理的性質

名前と識別子

-

- Pyridinium, 1-amino-4-methyl-, iodide

- 1-Amino-4-methylpyridinium Iodide

- 4-methylpyridin-1-ium-1-amine,iodide

- 1-Amino-4-methylpyridin-1-ium iodide

- 7583-92-8

- DTXSID70453509

- 4-methylpyridin-1-ium-1-amine;iodide

-

- インチ: InChI=1S/C6H9N2.HI/c1-6-2-4-8(7)5-3-6;/h2-5H,7H2,1H3;1H/q+1;/p-1

- InChIKey: POFKFRTXEBLVHC-UHFFFAOYSA-M

- ほほえんだ: CC1=CC=[N+](C=C1)N.[I-]

計算された属性

- せいみつぶんしりょう: 226.9102

- どういたいしつりょう: 235.98105g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 9

- 回転可能化学結合数: 0

- 複雑さ: 64.9

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 29.9Ų

じっけんとくせい

- PSA: 26.18

1-Amino-4-methylpyridinium Iodide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | A617445-10000mg |

1-Amino-4-methylpyridinium Iodide |

7583-92-8 | 10g |

$ 1642.00 | 2023-04-19 | ||

| TRC | A617445-10g |

1-Amino-4-methylpyridinium Iodide |

7583-92-8 | 10g |

$ 1360.00 | 2022-06-08 | ||

| TRC | A617445-1g |

1-Amino-4-methylpyridinium Iodide |

7583-92-8 | 1g |

$ 170.00 | 2022-06-08 | ||

| TRC | A617445-1000mg |

1-Amino-4-methylpyridinium Iodide |

7583-92-8 | 1g |

$ 207.00 | 2023-04-19 |

1-Amino-4-methylpyridinium Iodide 関連文献

-

Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335

-

Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879

-

Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132

-

Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148

-

Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067

-

Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705

-

Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645

-

Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124

-

Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823

-

Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137

1-Amino-4-methylpyridinium Iodideに関する追加情報

Pyridinium, 1-amino-4-methyl-, Iodide: A Comprehensive Overview for Biomedical Applications

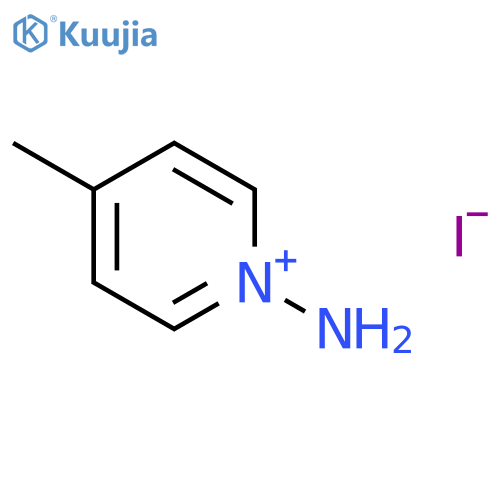

Pyridinium, 1-amino-4-methyl-, iodide, also known as 1-(4-methylpyridinium)ammonium iodide, is a chemical compound that has garnered significant attention in the field of biomedical research. This compound belongs to the family of pyridinium salts, which are known for their diverse applications in pharmaceuticals, biotechnology, and materials science. As an ammonium iodide derivative, it possesses unique properties that make it a valuable tool in drug discovery and development.

The compound's structure features a pyridinium ring with an amino group at position 1 and a methyl substituent at position 4, along with an iodide counterion. This specific arrangement of functional groups renders the molecule highly reactive and versatile, enabling its participation in various chemical and biological processes.

Recent studies have highlighted the potential of pyridinium salts as biomedical agents. For instance, research published in 2023 demonstrated that pyridinium-based compounds exhibit significant antitumor activity, making them promising candidates for cancer therapy. The ability of these molecules to modulate cellular pathways and induce apoptosis has been explored extensively.

Another area of interest is their role as drug delivery systems. The positively charged pyridinium moiety allows for efficient interaction with negatively charged biomolecules, such as DNA and proteins. This property has been exploited in the design of novel nanocarriers for targeted drug delivery, enhancing therapeutic efficacy while minimizing off-target effects.

The synthesis of pyridinium, 1-amino-4-methyl-, iodide can be achieved through a series of straightforward organic reactions. Starting with the corresponding pyridine derivative, alkylation or acylation procedures can introduce the necessary substituents. The final step involves the introduction of the iodide ion to form the salt. This ease of synthesis combined with its inherent reactivity makes it an attractive candidate for preclinical studies.

Moreover, the compound's stability and solubility in various solvents make it suitable for a wide range of applications. Its ability to form stable complexes with other molecules further enhances its utility in biomedical research. For example, recent investigations have explored its potential as a chelating agent for metal ions, which could be harnessed in the treatment of heavy metal poisoning.

Despite its promising properties, it is crucial to evaluate the safety and toxicity profile of pyridinium, 1-amino-4-methyl-, iodide. Preclinical toxicology studies have indicated that while the compound exhibits favorable pharmacokinetics, further research is needed to fully understand its long-term effects.

In conclusion, pyridinium, 1-amino-4-methyl-, iodide represents a valuable addition to the toolkit of biomedicine. Its unique structural features and versatile reactivity open up avenues for innovative applications in drug discovery and delivery. As research continues to unravel its potential, this compound is poised to play a significant role in addressing unmet medical needs.

7583-92-8 (1-Amino-4-methylpyridinium Iodide) 関連製品

- 708284-70-2(2-(3-Formyl-1H-indol-1-yl)-N-isopropylacetamide)

- 1365969-62-5(N,3-Dimethyloxetan-3-amine hydrochloride)

- 2680717-00-2(3-Oxo-1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid)

- 1250600-09-9(3-amino-1-(2-methylsulfonylethyl)pyridin-2-one)

- 2580214-61-3(Tert-butyl 3-amino-5-chloro-2-hydroxybenzoate)

- 1023819-18-2(1-(2-(4-Trifluoromethoxyphenoxy)acetyl)-4-(2,3-dichlorophenyl)thiosemicarbazide)

- 863007-20-9(N-(4-chlorophenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-3-phenylpropanamide)

- 2228492-77-9(5-(3-ethylthiophen-2-yl)-1-methyl-1H-pyrazole-4-carboxylic acid)

- 2034430-68-5(4-[[1-[(2-Chlorophenyl)sulfonyl]-4-piperidinyl]oxy]-1,6-dimethyl-2(1H)-pyridinone)

- 5525-72-4(4-(4-Chlorophenyl)phenylacetic acid)